molecular formula C7H14O2 B1204627 2-Methylhexanoic acid CAS No. 4536-23-6

2-Methylhexanoic acid

Cat. No.: B1204627
CAS No.: 4536-23-6
M. Wt: 130.18 g/mol
InChI Key: CVKMFSAVYPAZTQ-UHFFFAOYSA-N
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Description

2-methylhexanoic acid is a medium-chain fatty acid.
This compound is a natural product found in Bothriochloa bladhii with data available.

Biochemical Analysis

Biochemical Properties

2-Methylhexanoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a volatile flavor compound in the peel and pulp of doum fruit . The interactions of this compound with enzymes and proteins can affect metabolic pathways and cellular processes, contributing to its role in flavor and fragrance applications.

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in metabolic flux and metabolite levels, thereby altering cellular activities and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity and influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound does not exhibit significant changes in acute toxicity between 96 and 120 hours post-fertilization in zebrafish embryos, indicating its relative stability over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that this compound does not show significant changes in acute toxicity at different time points, but sublethal toxicity was lower at 120 hours post-fertilization compared to 96 hours .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It belongs to the class of medium-chain fatty acids, which are metabolized through beta-oxidation and other biochemical pathways. The compound’s interactions with metabolic enzymes can influence metabolic flux and the levels of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. The transport and distribution mechanisms are crucial for its biological activity and function .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

Biological Activity

2-Methylhexanoic acid (CAS Number: 4536-23-6) is a medium-chain fatty acid that has garnered attention for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential applications, supported by data tables and case studies.

This compound is characterized by its aliphatic structure, consisting of a six-carbon chain with a methyl group at the second carbon. Its molecular formula is C7H14O2C_7H_{14}O_2, and it is classified as a medium-chain fatty acid (MCFA) due to its carbon chain length.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

  • Case Study: A study published in the Journal of Environmental Science and Health evaluated the efficacy of several organic acids, including this compound, against plant-parasitic nematodes. The results showed significant nematicidal activity, suggesting potential agricultural applications for pest control .

2. Immunomodulatory Effects

This compound has been implicated in modulating immune responses. It may influence cytokine production and enhance the activity of immune cells.

  • Mechanism: The compound appears to activate pathways associated with inflammation and immune response, potentially through interactions with G protein-coupled receptors (GPCRs) .

3. Neurological Impact

There is emerging evidence that this compound may affect neurological functions. It has been studied for its potential role in neuroprotection and modulation of neurotransmitter systems.

  • Research Finding: A study indicated that certain derivatives of this compound could inhibit arginase activity, which is linked to various neurological disorders . This suggests a potential therapeutic avenue for conditions such as cerebral malaria and erectile dysfunction.

Toxicological Considerations

Despite its beneficial properties, the safety profile of this compound warrants attention. Toxicological studies have assessed its effects on various biological systems.

  • Toxicity Assessment: A report from the Joint FAO/WHO Expert Committee evaluated food additives, including this compound, highlighting the need for further studies to establish acceptable daily intake levels .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
ImmunomodulatoryEnhances immune response
NeurologicalPotential neuroprotective effects
ToxicologicalSafety concerns noted in food additives

Q & A

Q. What are the optimal methods for synthesizing 2-Methylhexanoic acid with high purity?

Basic
Two primary synthesis routes are documented: (1) chemical synthesis from n-hexane (15% yield) and (2) enzymatic synthesis using protease K (71% yield) . For high purity (>98%), neutralization titration and GC analysis are recommended to verify purity . Enzymatic methods are preferable for reduced byproducts, but reaction optimization (e.g., pH, temperature, and substrate ratios) is critical to enhance yields.

Q. How do structural isomers of carboxylic acids influence the synthesis of semiconductor nanoclusters?

Advanced
this compound directs the formation of specific CdS nanocluster isomers (e.g., NC-312) due to steric and electronic effects from its branched α-carbon. In contrast, linear isomers like n-hexanoic acid favor different nanocluster geometries (e.g., NC-323) . Researchers should select isomeric acids based on desired nanocluster morphology, as branching position alters ligand packing and nucleation kinetics.

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

Basic

  • GC (Gas Chromatography) : To assess purity (>98% by GC) and detect volatile impurities .
  • Neutralization Titration : For quantifying acid content .
  • Refractive Index (n20/D 1.422) : To validate physical consistency .
  • NMR and FTIR : For structural confirmation (e.g., α-methyl branching via 1^1H NMR) .

Q. How can researchers resolve contradictions in reported physical properties like boiling points?

Advanced
Discrepancies in boiling points (e.g., 209–210°C at ambient pressure vs. 72°C at 5.3 mmHg) arise from measurement conditions . Always report pressure alongside boiling points. For accurate comparisons, use standardized methods (e.g., ASTM D86) and validate with literature from authoritative sources (e.g., NIST or PubChem) .

Q. What mechanisms underlie the neurotoxic effects of this compound in zebrafish embryos?

Advanced
In zebrafish models, this compound induces pericardial edema, craniofacial deformities, and impaired locomotion at LOEC (Lowest Observed Effect Concentration) of 682 µM . Toxicity is attributed to mitochondrial dysfunction and oxidative stress, similar to valproic acid analogues. Researchers should prioritize endpoints like teratogenicity and behavioral assays in neurotoxicity studies.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic

  • PPE : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye corrosion (GHS H314) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in cool (<15°C), dark conditions to prevent degradation .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials .

Q. How does the branching position in methyl-substituted carboxylic acids affect their biological activity?

Advanced
α-methyl branching in this compound enhances lipophilicity (logP 1.897) compared to linear isomers, increasing membrane permeability and nematicidal efficacy . In contrast, β-methyl isomers may exhibit reduced bioactivity due to steric hindrance. Structure-activity relationship (SAR) studies should correlate branching with logP, solubility, and target binding.

Q. In targeted metabolomics, how is this compound quantified, and what challenges exist in its detection?

Advanced
Quantification typically employs LC-MS/MS with isotope-labeled internal standards (e.g., 13^{13}C-labeled analogues) to correct for matrix effects . Challenges include:

  • Isomer Separation : Differentiating 2-methyl from 3-methylhexanoic acid via high-resolution chromatography.
  • Low Abundance : Pre-concentration (e.g., solid-phase extraction) may be required for low-concentration samples.

Q. What are the primary applications of this compound in fragrance formulation, and how are stability issues addressed?

Basic
It is used as a flavoring agent (FEMA 3191) with fatty, acidic notes . Stability is maintained by:

  • Antioxidants : To prevent oxidation under light/heat.
  • IFRA Compliance : Adherence to usage limits (e.g., 0.1% in final products) to avoid sensitization .

Q. What role does this compound play in the enzymatic synthesis of branched-chain esters, and how can reaction yields be optimized?

Advanced
As a precursor, it undergoes lipase-catalyzed esterification with alcohols to produce branched esters for fragrances . Yield optimization strategies include:

  • Solvent Selection : Use of non-polar solvents (e.g., hexane) to shift equilibrium toward ester formation.
  • Temperature Control : 40–60°C to balance enzyme activity and substrate volatility.
  • Immobilized Enzymes : Enhances reusability and reaction efficiency .

Properties

IUPAC Name

2-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKMFSAVYPAZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044241
Record name 2-Methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless, oily liquid with a fruity odour
Record name 2-Methylhexanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/646/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

miscible with alcohol, ether and water
Record name 2-Methylhexanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/646/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.914-0.918 (20°/20°)
Record name 2-Methylhexanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/646/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4536-23-6, 104490-70-2
Record name 2-Methylhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4536-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylcaproic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, methyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104490702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylhexanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylhexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.623
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Record name 2-METHYLHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUK37N0QM8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Methylhexanoic acid
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URL http://www.hmdb.ca/metabolites/HMDB0031594
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Synthesis routes and methods I

Procedure details

Escherichia coli MR-2103 (FERM BP-3835) was seeded on 50 ml of LB medium (1% polypeptone, 0.5% yeast extract, 0.5% NaCl) containing 50 μg/ml ampicillin and cultured at 37° C. for 20 hours under shaking. After the completion of the cultivation, the culture solution was centrifuged. The total volume of the cells harvested were washed with ion-exchanged water and then suspended in 50 ml of 50 mM phosphate buffer (pH 7.0). To this cell suspension, 5 g of racemic methyl α-methylhexanoate was added and reacted at 30° C. for 20 hours. During the reaction, the pH of the reaction solution was adjusted at 7.0 using in NaOH aqueous solution. After the completion of the reaction, cells were removed by centrifugation and unreacted methyl α-methylhexanoate was extracted with ethyl acetate. The organic layer was dehydrated by adding thereto anhydrous sodium sulfate and the solvent was removed by evaporation. The organic layer was further distilled and purified to thereby obtain 1.9 g of optically active methyl α-methylhexanoate. The specific rotation of this optically active methyl α-methylhexanoate was measured and found to be [α]25 D =+16.3. Then, after the pH of the aqueous layer was lowered to 2.0 with dilute sulfuric acid, the acid in the aqueous layer was extracted with ethyl acetate. The organic layer was dehydrated by adding thereto anhydrous sodium sulfate and the solvent was removed by evaporation. The organic layer was further distilled and purified to thereby obtain 1.3 g of optically active α-methylhexanoic acid. The specific rotation of this sample was measured and found to be [α]25 D =-16.3.
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Synthesis routes and methods II

Procedure details

A mixture of 40 g of p-toluenesulfonic acid monohydrate and 313 g of diethyl butylmethylmalonate was heated to 125°-135° C. in a flask equipped with a distillation column packed with Raschig rings. After 15 minutes, ethanol began to reflux in the distillation head. Ethanol was distilled as it formed and the pot temperature was maintained at 120°-126° C. by periodic addition of water to the pot. After 22 hours, the distillation of ethanol had ceased. The mixture then was cooled and treated with 70 ml of water. The layers were separated to afford 159.2 g (90.6% yield) of 2-methylhexanoic acid (99.8% pure by VPC).
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Yield
90.6%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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